molecular formula C21H27N5O5S3 B2468859 N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 897757-91-4

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2468859
CAS No.: 897757-91-4
M. Wt: 525.66
InChI Key: PDBZGTITAIWUQU-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H27N5O5S3 and its molecular weight is 525.66. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research involving compounds with 1,3,4-thiadiazole scaffolds, such as the one , has shown significant antimicrobial, antilipase, and antiurease activities. A study by Başoğlu et al. (2013) highlighted the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties integrated with various nuclei, including 1,3,4-thiadiazole. These compounds exhibited good to moderate antimicrobial activity against tested microorganisms, with certain derivatives showing promising antiurease and antilipase activities (Başoğlu et al., 2013).

Anticancer Evaluation and Docking Study

Another significant application area is in anticancer research. Tiwari et al. (2017) conducted a study on N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, demonstrating their potent anticancer activities through a series of in vitro evaluations. These compounds, featuring a thiadiazole scaffold coupled with benzamide groups, showed promising GI50 values against a panel of human cancer cell lines, suggesting their potential as anticancer agents (Tiwari et al., 2017).

Antileishmanial Activity

Compounds structurally similar to the one described in your query have also been evaluated for their antileishmanial activities. Tahghighi et al. (2011) synthesized a series of compounds and assessed their efficacy against Leishmania major. The study identified compounds with potent antileishmanial activity, providing a foundation for the development of new therapeutic agents against leishmaniasis (Tahghighi et al., 2011).

Antibacterial Properties

Khalid et al. (2016) explored the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating their moderate to talented antibacterial activity. This research underscores the potential of such compounds in addressing bacterial infections, showcasing their relevance in antimicrobial drug development (Khalid et al., 2016).

Properties

IUPAC Name

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5S3/c27-18(22-13-16-5-4-12-31-16)14-32-21-25-24-20(33-21)23-19(28)15-6-8-17(9-7-15)34(29,30)26-10-2-1-3-11-26/h6-9,16H,1-5,10-14H2,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBZGTITAIWUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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